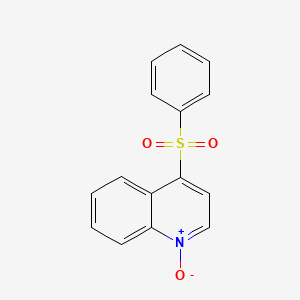

4-(Phenylsulfonyl)quinoline 1-oxide

Description

Structure

3D Structure

Properties

CAS No. |

20872-58-6 |

|---|---|

Molecular Formula |

C15H11NO3S |

Molecular Weight |

285.3 g/mol |

IUPAC Name |

4-(benzenesulfonyl)-1-oxidoquinolin-1-ium |

InChI |

InChI=1S/C15H11NO3S/c17-16-11-10-15(13-8-4-5-9-14(13)16)20(18,19)12-6-2-1-3-7-12/h1-11H |

InChI Key |

KKZWHOCFIVZRBV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC=[N+](C3=CC=CC=C32)[O-] |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 4 Phenylsulfonyl Quinoline 1 Oxide

Deoxygenative C-H Functionalization Strategies

Deoxygenative C-H functionalization is a powerful strategy that leverages the N-oxide group as a transient directing group, which is subsequently removed during the reaction. This approach allows for the selective formation of new carbon-carbon and carbon-heteroatom bonds at positions that are otherwise difficult to access.

Regioselective C2-Functionalization

The C2 position of the quinoline (B57606) ring is electronically favored for nucleophilic attack. The N-oxide group in 4-(phenylsulfonyl)quinoline 1-oxide further enhances this predisposition, making regioselective C2-functionalization a common and efficient process. nih.govnih.gov A wide array of functional groups, including aryl, heteroaryl, alkenyl, alkyl, and amino groups, can be introduced at this position. researchgate.net

The introduction of a heteroaryl moiety at the C2 position of the quinoline core is a valuable transformation for the synthesis of compounds with potential biological activity. A metal- and additive-free method has been developed for the deoxygenative C2-heteroarylation of quinoline N-oxides using N-sulfonyl-1,2,3-triazoles. beilstein-journals.orgnih.govnih.gov This reaction proceeds with high regioselectivity and provides excellent yields under mild conditions. beilstein-journals.orgnih.gov The process is scalable and has been successfully applied in a one-pot synthesis. nih.gov

The proposed mechanism involves the nucleophilic attack of the quinoline N-oxide on the sulfonyl group of the N-sulfonyl-1,2,3-triazole, which leads to the formation of an intermediate that eliminates a triazolyl anion. beilstein-journals.orgnih.gov

In other approaches, palladium catalysis has been employed for the C2-heteroarylation. For instance, the coupling of quinoline N-oxide with heteroaryl carboxylic acids, such as benzo[b]thiophene- and benzofuran-2-carboxylic acids, has been achieved using a Pd(OAc)2 catalyst. nih.govmdpi.com Similarly, a palladium-catalyzed oxidative cross-coupling reaction between quinoline N-oxide and indole (B1671886) has been reported to yield the C2-heteroarylated product. nih.govmdpi.com

| Catalyst/Reagent | Coupling Partner | Yield (%) | Reference |

| None | N-sulfonyl-1,2,3-triazoles | Excellent | beilstein-journals.orgnih.gov |

| Pd(OAc)2/Ag2O | Heteroaryl carboxylic acids | 67-85 | nih.govmdpi.com |

| Pd(OAc)2/Ag2CO3 | Indole | 68 | nih.govmdpi.com |

The introduction of alkyl and alkenyl groups at the C2 position has also been explored. A metal-free, one-pot methodology allows for the C2-alkylation of quinoline N-oxides with active methylene (B1212753) compounds in the presence of diethyl H-phosphonate and K2CO3 at room temperature. rsc.org Palladium-catalyzed methods have also been developed for the direct alkylation of quinoline N-oxides with ethers. nih.gov

For C2-alkenylation, several palladium-catalyzed protocols have been established. These reactions often proceed without the need for an external oxidant. nih.gov For example, the coupling of quinoline N-oxide with olefins has been described. nih.gov Additionally, a bicatalytic Pd/Cu system enables the direct C-H fluoroalkenylation with gem-bromofluoroalkenes, where the N-oxide moiety is retained in the final product. nih.gov The direct C-H alkenylation of quinoline N-oxides has been highlighted as a valuable strategy for synthesizing potential antiparasitic drugs. rsc.org

| Reaction Type | Catalyst/Reagents | Coupling Partner | Key Features | Reference |

| Alkylation | Diethyl H-phosphonate/K2CO3 | Active methylene compounds | Metal-free, room temperature | rsc.org |

| Alkylation | Pd(OAc)2/TBHP/TBAB | Ethers | Palladium-catalyzed | nih.gov |

| Alkenylation | Palladium catalyst | Olefins | External-oxidant-free | nih.gov |

| Fluoroalkenylation | Pd/Cu bicatalytic system | gem-Bromofluoroalkenes | N-oxide retention | nih.gov |

The synthesis of 2-aminoquinolines is of significant interest due to the presence of this motif in many medicinally important molecules. beilstein-journals.orgnih.gov Copper-catalyzed methods have proven effective for the intermolecular dehydrogenative amination of quinoline N-oxides with lactams and cyclamines. mdpi.com In a similar vein, a copper-catalyzed direct sulfoximination of quinoline-N-oxides has been achieved through a dual C-H/N-H dehydrogenative coupling with sulfoximines. nih.govmdpi.com

A general and convenient protocol for the direct synthesis of various 2-aminoquinolines involves the AgBF4-catalyzed amination of quinoline N-oxides with isothiocyanates under mild, base- and oxidant-free conditions. rsc.org Furthermore, a metal-free, one-pot C2-selective amination of quinoline N-oxides can be achieved using ammonia (B1221849) or various primary and secondary amines in the presence of diethyl H-phosphonate and K2CO3. rsc.org

| Catalyst/Reagent | Amine Source | Yield (%) | Reference |

| Copper catalyst | Lactams/Cyclamines | - | mdpi.com |

| CuBr | S-methyl-S-phenylsulfoximine | 96 | nih.govmdpi.com |

| AgBF4 | Isothiocyanates | - | rsc.org |

| Diethyl H-phosphonate/K2CO3 | Ammonia, primary/secondary amines | - | rsc.org |

Distal C8-Functionalization

While C2-functionalization is common, achieving regioselectivity at the distal C8-position presents a greater challenge. However, recent advances have enabled the development of methods for the selective functionalization of this position.

A significant breakthrough in distal functionalization is the ruthenium-catalyzed deoxygenative regioselective C8-arylation of quinoline N-oxides with arylboronic esters. nih.govkaist.ac.kr Mechanistic studies indicate that this reaction proceeds through a tandem process of arylation followed by deoxygenation, with the ruthenium species acting as a catalyst in both steps. nih.govkaist.ac.kr

Visible light-mediated photocatalysis using chlorophyll (B73375) as an organic photocatalyst has also been employed for the direct C8-arylation of quinolines, offering an environmentally friendly, transition-metal-free alternative. rsc.org

| Catalyst/Reagent | Arylating Agent | Key Features | Reference |

| Ruthenium catalyst | Arylboronic esters | Tandem arylation-deoxygenation | nih.govkaist.ac.kr |

| Chlorophyll (photocatalyst) | - | Transition-metal-free, visible light | rsc.org |

C8-Bromination and Amidation

The regioselective functionalization of the C8 position of the quinoline ring in this compound is a notable transformation, achievable through transition metal catalysis. The N-oxide group plays a crucial role in directing the catalyst to the otherwise less reactive C8 position.

A highly efficient method for the C8-bromination and amidation of quinoline N-oxides has been developed using a rhodium(III) catalyst. acs.orgfigshare.com This protocol demonstrates excellent functional group tolerance and can be performed on a gram scale. acs.org

For C8-bromination , N-bromosuccinimide (NBS) is employed as the bromine source. The reaction proceeds efficiently in the presence of a Rh(III) catalyst. researchgate.net

For C8-amidation , N-fluorobis(phenylsulfonyl)imide (NFSI) has been identified as an effective amidating reagent. This reaction also utilizes a Rh(III) catalyst and provides a novel route to C8-aminoquinoline derivatives. acs.orgfigshare.com The use of NFSI for C8-amidation of quinoline N-oxides was a new development in this field. acs.org

A proposed mechanism for these transformations involves the formation of a five-membered rhodacycle intermediate with the quinoline N-oxide, which is key to the regioselective C8-functionalization. acs.orgfigshare.com

Mechanistic Investigations of C-H Activation Pathways

The functionalization of this compound often proceeds through the activation of C-H bonds, a process that has been the subject of extensive mechanistic investigation. These studies have illuminated the roles of transition metal catalysts, the potential for radical pathways, and the critical influence of directing groups.

Role of Transition Metal Catalysts (e.g., Pd(II), Rh(III), Ru(II), Cu(I))

Transition metal catalysts are central to the selective C-H activation of quinoline N-oxides. nih.govresearchgate.netacs.org Various metals, including palladium, rhodium, ruthenium, and copper, have been shown to be effective, each often exhibiting unique reactivity and selectivity. nih.gov

Palladium(II): Pd(II) catalysts are widely used for the C-H functionalization of quinoline N-oxides. nih.gov For instance, Pd(OAc)₂ can catalyze the C2-arylation of quinoline N-oxides with aryl bromides. nih.gov Mechanistic studies suggest that these reactions can proceed through an inner-sphere concerted metalation-deprotonation (CMD) pathway, where the acetate (B1210297) ligand assists in the deprotonation step. nih.govbohrium.com Palladium catalysis has also been employed for the oxidative cross-coupling of quinoline N-oxides with various heterocycles. rsc.org

Rhodium(III): Rh(III) catalysts have proven particularly effective for the C8-functionalization of quinoline N-oxides. acs.orgacs.org As mentioned, they catalyze C8-bromination and amidation. acs.org The formation of a stable five-membered rhodacycle intermediate is considered a key factor in directing the reaction to the C8 position. acs.orgnih.govelsevierpure.com Rh(III) has also been used for the C8-alkylation and olefination of quinoline N-oxides. nih.gov

Ruthenium(II): While less common for this specific substrate, Ru(II) catalysts are known to be effective for C-H activation in related systems, often proceeding through similar cyclometalation pathways. nih.gov

Copper(I) and Copper(II): Copper catalysts are also utilized in the functionalization of quinoline N-oxides. nih.govnih.gov For example, copper-catalyzed sulfonylation of quinoline N-oxides with aryl sulfonyl chlorides has been reported to occur at the C2 position. acs.orgnih.govresearchgate.net Copper has also been used for C2-amination and C2-alkylation reactions. nih.gov The proposed mechanisms often involve a Cu(II)/Cu(III) or a Cu(I)/Cu(III) catalytic cycle. nih.gov

The general mechanism for transition metal-catalyzed C-H activation involves the coordination of the metal to the N-oxide, followed by C-H metalation to form a metallacycle intermediate. This intermediate then reacts with a coupling partner, and subsequent reductive elimination affords the functionalized product and regenerates the active catalyst. nih.gov

Radical Pathway Elucidations

While many C-H functionalization reactions of quinoline N-oxides are believed to proceed through organometallic intermediates, the involvement of radical pathways has also been considered and, in some cases, demonstrated. For example, in the palladium-catalyzed ortho-acylation of 4-phenylquinazoline, radical scavenging experiments suggested the involvement of a benzoyl radical. researchgate.net Photoredox catalysis, which often operates via radical intermediates, has been used to generate sulfonyl radicals from sulfone tetrazoles for coupling with electron-deficient olefins. acs.org While not specifically demonstrated for this compound, these findings suggest that radical mechanisms could be operative under certain reaction conditions, potentially involving single-electron transfer (SET) processes. nih.govchemrxiv.org

Directed C-H Activation and Directing Group Effects

The regioselectivity of C-H activation in this compound is predominantly controlled by the N-oxide group, which acts as a powerful directing group. researchgate.netnih.gov The coordination of the oxygen atom of the N-oxide to the metal center positions the catalyst in proximity to the C2 and C8 C-H bonds, facilitating their activation. researchgate.net

The choice of metal catalyst and reaction conditions can influence the selectivity between the C2 and C8 positions. For instance, rhodium catalysts often favor C8 functionalization, acs.orgacs.org while palladium and copper catalysts frequently direct reactions to the C2 position. nih.govacs.org

Nucleophilic and Electrophilic Reactions Involving the Sulfonyl Group

The sulfonyl group in this compound is generally considered to be relatively inert. However, under specific conditions, it can participate in reactions.

A notable example involves the deoxygenative C2-sulfonylation of quinoline N-oxides using sulfonyl chlorides in the presence of CS₂ and an amine. mdpi.com In this reaction, the sulfonyl chloride acts as both an electrophilic activating agent for the quinoline N-oxide and as the source of the sulfonyl group. A plausible mechanism suggests the in situ formation of a nucleophilic sulfonyl anion (Ts⁻) which then attacks the activated quinoline N-oxide. mdpi.com This represents a scenario where the sulfonyl group is introduced onto the quinoline ring, with the sulfonyl chloride starting material acting as an electrophile.

Direct nucleophilic attack on the sulfur atom of the phenylsulfonyl group in this compound is challenging due to the stability of the sulfone. However, reactions involving the displacement of the entire sulfonyl group (desulfonylation) can occur under forcing conditions or with specific reagents, such as strong reducing agents. nih.gov

Rearrangement Reactions and Transformations

The quinoline N-oxide scaffold can undergo various rearrangement reactions, leading to the formation of new heterocyclic systems. An early report from 1955 described the rearrangement of sulfonamide derivatives facilitated by quinoline 1-oxides, indicating a historical basis for such transformations. nih.gov

More recently, a skeletal rearrangement of quinolines to indoles has been reported, triggered by photoinduced single-electron transfer. chemrxiv.org This transformation involves a dearomative dimerization and a subsequent 1,2-aryl migration/ring-contraction sequence. While this was demonstrated on 4-arylquinolines, the underlying principle of single-electron transfer-induced rearrangement could potentially be applicable to this compound, leading to novel molecular scaffolds.

Another type of rearrangement, the pinacol (B44631) rearrangement, is acid-catalyzed and involves the transformation of a 1,2-diol to a ketone. libretexts.org While not directly applicable to this compound itself, related semipinacol rearrangements can occur under basic conditions and are important in the synthesis of complex molecules. libretexts.org

Derivatization Strategies for Substituted this compound

The chemical architecture of this compound makes it a versatile precursor for the synthesis of a variety of substituted quinoline derivatives. The primary pathway for its derivatization is the nucleophilic aromatic substitution (SNAr) at the C4 position. This reactivity is driven by two key electronic features of the molecule. Firstly, the N-oxide group strongly withdraws electron density from the quinoline ring, rendering the C2 and C4 positions particularly electrophilic and susceptible to attack by nucleophiles. acs.orgquimicaorganica.orgquora.com Secondly, the phenylsulfonyl group is an excellent leaving group, readily displaced upon nucleophilic attack to form a stable phenylsulfinate anion. This combination facilitates the substitution of the sulfonyl moiety with a diverse range of nucleophiles, enabling the strategic introduction of various functional groups onto the quinoline scaffold.

The general mechanism proceeds via a two-step addition-elimination pathway. A nucleophile first attacks the electron-deficient C4 carbon, leading to the formation of a negatively charged tetrahedral intermediate known as a Meisenheimer complex. quimicaorganica.orglibretexts.org This intermediate is resonance-stabilized, with the negative charge delocalized over the aromatic system and onto the N-oxide oxygen atom. In the subsequent step, aromaticity is restored through the elimination of the phenylsulfonyl leaving group, yielding the C4-substituted quinoline 1-oxide product.

Substitution by Nitrogen Nucleophiles

The displacement of the phenylsulfonyl group by nitrogen-based nucleophiles is a robust method for synthesizing 4-aminoquinoline (B48711) 1-oxide derivatives. These compounds are of significant interest due to the prevalence of the 4-aminoquinoline core in numerous biologically active molecules. wikipedia.org The reaction can be performed with a wide array of primary and secondary amines, including aliphatic amines, anilines, and diamines. Analogous reactions involving the displacement of a halide from the C4 position of quinolines are well-established, typically proceeding under neat conditions or in a suitable solvent, sometimes requiring heat to facilitate the substitution. nih.govnih.gov

For instance, reacting this compound with monoalkylamines or dialkylamines would yield the corresponding N-alkyl- or N,N-dialkyl-4-aminoquinoline 1-oxides. Similarly, treatment with diamines, such as ethane-1,2-diamine, can be used to introduce aminoalkyl side chains, a common structural motif in pharmaceuticals. nih.gov

Substitution by Oxygen Nucleophiles

Oxygen nucleophiles, such as alkoxides and hydroxide (B78521), can effectively displace the C4-phenylsulfonyl group to yield 4-alkoxy- and 4-hydroxyquinoline (B1666331) 1-oxide derivatives, respectively. The reaction with sodium alkoxides (e.g., sodium methoxide (B1231860) or ethoxide) in an alcoholic solvent provides a direct route to 4-alkoxyquinoline 1-oxides.

Reaction with a hydroxide source, such as potassium hydroxide, would lead to the formation of 4-hydroxyquinoline 1-oxide. This product exists in a tautomeric equilibrium with its more stable keto form, quinolin-4(1H)-one 1-oxide.

Substitution by Sulfur Nucleophiles

Sulfur-based nucleophiles readily participate in SNAr reactions with activated quinoline systems. The reaction of this compound with thiols (R-SH) or their corresponding thiolates (RS⁻) is expected to produce 4-(alkylthio)- or 4-(arylthio)quinoline 1-oxide derivatives. Studies on analogous 4-chloroquinoline (B167314) systems have shown that reagents like thiourea (B124793) or various alkanethiols can successfully introduce sulfur-containing functionalities at the C4 position. mdpi.com Furthermore, the reaction of the related compound 4-nitroquinoline (B1605747) 1-oxide with the biological thiol glutathione (B108866) results in the substitution of the C4-nitro group, underscoring the feasibility of this transformation. nih.gov

The following table summarizes the principal derivatization strategies for this compound based on the type of nucleophile employed.

Interactive Data Table: Derivatization of this compound via Nucleophilic Aromatic Substitution

| Nucleophile Type | Reagent Example | Product Class | Reaction Conditions (Based on Analogous Systems) |

| Nitrogen | Butylamine | 4-(Alkylamino)quinoline 1-oxide | Neat, reflux nih.gov |

| Nitrogen | Ethane-1,2-diamine | 4-(Aminoalkylamino)quinoline 1-oxide | Neat, 130 °C nih.gov |

| Oxygen | Sodium Methoxide | 4-Alkoxyquinoline 1-oxide | Alcoholic solvent, reflux |

| Oxygen | Potassium Hydroxide | 4-Hydroxyquinoline 1-oxide | Aqueous or alcoholic solution, heat |

| Sulfur | Thiophenol | 4-(Arylthio)quinoline 1-oxide | Base (e.g., NaOEt) in ethanol (B145695) mdpi.com |

| Sulfur | Thiourea | 4-Sulfanylquinoline 1-oxide | Fusion conditions mdpi.com |

Theoretical and Computational Studies of 4 Phenylsulfonyl Quinoline 1 Oxide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is widely used to determine optimized geometries, vibrational frequencies, and various electronic properties of quinoline-based compounds. For functional oxide perovskites, DFT simulations are the theoretical methods of choice to understand and design materials. DFT methods can provide valuable information about structural parameters and orbital interactions.

Molecular Orbital Analysis (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity and electronic transitions of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant parameter that reflects the chemical stability and reactivity of a compound; a smaller gap generally implies higher reactivity.

Table 1: Representative Frontier Orbital Energies for a Quinoline (B57606) Derivative

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.34 |

| LUMO | -2.68 |

| Energy Gap | 3.66 |

Note: Data is illustrative for a related quinoline compound to demonstrate typical values obtained from DFT calculations.

Global and Local Chemical Reactivity Descriptors

Based on the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors arise from conceptual DFT and provide a quantitative basis for predicting reactivity.

Electronegativity (χ): Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Global Electrophilicity Index (ω): Quantifies the electrophilic nature of a compound.

Local reactivity descriptors, such as Fukui functions, are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These descriptors are essential for understanding regioselectivity in chemical reactions involving complex molecules like 4-(Phenylsulfonyl)quinoline 1-oxide.

Transition State Analysis in Reaction Mechanisms

DFT calculations are instrumental in elucidating reaction mechanisms by locating and characterizing transition state (TS) structures. By calculating the energy barrier of a reaction pathway, chemists can predict the feasibility and kinetics of a chemical transformation. For reactions involving quinoline N-oxides, such as sulfonylation or amination, identifying the transition state helps to understand the regioselectivity (e.g., at the C2 or C4 position) and the influence of catalysts. For example, in the tautomerization of a quinoline derivative, the barrier heights for the process were found to be significant, indicating the relative stability of the tautomeric forms.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior and conformational flexibility of molecules over time. For a molecule like this compound, which has rotatable bonds connecting the phenylsulfonyl group to the quinoline core, MD simulations can explore the potential energy surface and identify low-energy conformations.

Conformational analysis helps in understanding how the molecule's shape influences its interactions with other molecules, which is particularly important in drug design and materials science. Studies on related phenyl-substituted isoquinolines have shown that the preferred conformation often involves a pseudo-equatorial arrangement of the phenyl rings to minimize steric hindrance. MD simulations on similar systems have been used to assess the structural stability of ligand-protein complexes, revealing key interactions that stabilize the bound state.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions among bonds. It provides a detailed picture of the charge distribution and delocalization of electron density within a molecule. The analysis involves examining the interactions between filled (donor) and empty (acceptor) orbitals.

The strength of these donor-acceptor interactions is quantified by the second-order perturbation energy, E(2). A large E(2) value indicates a strong hyperconjugative interaction, which contributes to the stabilization of the molecule. For quinoline derivatives, NBO analysis can reveal significant charge transfer from lone pairs of oxygen and nitrogen atoms to the antibonding orbitals of the ring system, confirming the extent of electron delocalization. This method provides a more intuitive chemical picture than canonical molecular orbitals.

Table 2: Illustrative NBO Analysis Data for Donor-Acceptor Interactions

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) O | π*(C-C) | 15.5 |

| LP(1) N | σ*(C-S) | 5.2 |

| π(C-C) | π*(C-C) | 20.1 |

Note: This table presents hypothetical data to illustrate the type of information obtained from an NBO analysis for a molecule with similar functional groups.

Non-Linear Optical (NLO) Property Predictions

Molecules with extended π-conjugated systems and significant charge transfer characteristics often exhibit non-linear optical (NLO) properties, making them candidates for applications in photonics and optoelectronics. Computational methods, particularly DFT, are used to predict the NLO response of molecules by calculating the dipole moment (μ), linear polarizability (α), and first (β) and second (γ) hyperpolarizabilities.

For quinoline derivatives, the presence of electron-donating and electron-accepting groups can enhance NLO properties. Theoretical studies on similar chalcone (B49325) and pyrimidine (B1678525) systems have shown that the crystalline environment can significantly enhance NLO behavior. The calculated hyperpolarizability values can be compared with those of known NLO materials, like urea, to assess their potential. The electron-withdrawing nature of the sulfonyl group and the quinoline N-oxide moiety in this compound suggests that it may possess interesting NLO properties worthy of theoretical investigation.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Structure-Activity Relationship (SAR) Studies for Quinoline N-Oxides

The exploration of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For the quinoline N-oxide class of compounds, SAR studies have been pivotal in identifying derivatives with potent anticancer activities. These investigations systematically modify the quinoline scaffold and analyze the resulting changes in efficacy against various cancer cell lines.

Quinoline derivatives, as a broad class, have been the subject of extensive research due to their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comnih.govresearchgate.netglobalresearchonline.net The introduction of an N-oxide moiety can significantly alter the electronic properties and biological profile of the quinoline core.

Several studies have highlighted the anticancer potential of quinoline derivatives. For instance, a novel quinoline compound, designated 91b1, demonstrated significant anticancer effects both in laboratory cell cultures and in animal models by inhibiting cancer cell proliferation and modulating the cell cycle. nih.gov It is hypothesized that this compound exerts its effects by downregulating the expression of Lumican, a protein overexpressed in many cancers. nih.gov

The substitution pattern on the quinoline ring is a critical determinant of biological activity. Research on quinoline-5-sulfonamides has shown that the presence and nature of substituents can dramatically impact anticancer and antibacterial efficacy. mdpi.com For example, in a series of 8-hydroxyquinoline-5-sulfonamide derivatives, the unsubstituted phenolic group at position 8 was found to be essential for biological activity. mdpi.com

The table below summarizes the anticancer activity of selected quinoline derivatives from various studies, illustrating the impact of different structural modifications.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 91b1 | A549 (Lung) | <10 µg/mL | nih.gov |

| Compound 91b1 | AGS (Gastric) | <10 µg/mL | nih.gov |

| Compound 91b1 | KYSE150 (Esophageal) | <10 µg/mL | nih.gov |

| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | C-32 (Melanoma) | Not specified | mdpi.com |

| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | MDA-MB-231 (Breast) | Not specified | mdpi.com |

| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | A549 (Lung) | Not specified | mdpi.com |

| Thiazolo[5,4-b]quinoline derivative (D3CLP) | Tumor cells | More cytotoxic than against non-tumoral cells | globalresearchonline.net |

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

The data indicates that modifications at various positions of the quinoline ring system can lead to potent anticancer agents. The sulfonyl group, as seen in the broader class of quinoline-sulfonamides, often contributes to the biological activity profile. mdpi.comrsc.orgnih.govnih.gov For this compound, the combination of the quinoline N-oxide scaffold with the phenylsulfonyl group at the C4-position presents a unique structure. Based on the general SAR principles of related compounds, it is plausible that the electron-withdrawing nature of the phenylsulfonyl group and the electronic modifications induced by the N-oxide functionality could result in significant biological activity. Further synthesis and biological evaluation of a series of analogs with substitutions on both the quinoline and the phenylsulfonyl rings would be necessary to establish a detailed SAR for this specific chemical class.

Applications of 4 Phenylsulfonyl Quinoline 1 Oxide in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Architectures

The quinoline (B57606) scaffold is a privileged structure found in numerous natural products and pharmaceutical agents. nih.gov The presence of the N-oxide and the phenylsulfonyl group in 4-(Phenylsulfonyl)quinoline 1-oxide provides multiple reaction sites, making it an excellent starting material for the construction of more intricate heterocyclic systems. nih.govnih.gov

The reactivity of the quinoline N-oxide moiety allows for functionalization at various positions of the quinoline ring, particularly at the C2 and C8 positions, through C-H activation methodologies. nih.govresearchgate.net This has been exploited in the synthesis of a wide array of substituted quinolines. Furthermore, the phenylsulfonyl group acts as a good leaving group, facilitating nucleophilic substitution reactions at the C4 position. This dual reactivity enables the programmed introduction of different substituents, leading to the generation of diverse molecular architectures.

For instance, the reaction of quinoline N-oxides with various nucleophiles can lead to the formation of C2 and C8 functionalized quinoline compounds. researchgate.net These reactions often proceed with high regioselectivity, providing a direct route to otherwise difficult-to-access derivatives. researchgate.net The ability to selectively modify the quinoline core makes This compound a powerful tool for creating libraries of complex heterocyclic compounds for biological screening.

Role as a Reagent or Intermediate in Multi-Step Syntheses

Beyond its role as a foundational scaffold, This compound serves as a crucial reagent or intermediate in multi-step synthetic sequences. nih.govucsf.educolab.wsmdpi.com Its ability to undergo a variety of transformations allows for the strategic introduction of the quinoline motif into larger, more complex molecules.

A key application lies in its conversion to 4-aminoquinoline (B48711) derivatives. ucsf.edu 4-Aminoquinolines are a well-known class of compounds with significant antimalarial activity. wikipedia.org The phenylsulfonyl group in This compound can be readily displaced by various amines to afford a diverse range of 4-aminoquinoline 1-oxides. Subsequent deoxygenation of the N-oxide furnishes the desired 4-aminoquinolines. This two-step process provides a flexible and efficient route to these important therapeutic agents.

The following table summarizes the synthesis of 4-aminoquinolines from This compound :

| Starting Material | Reagent | Product | Application |

| This compound | Amine | 4-Aminoquinoline 1-oxide | Intermediate |

| 4-Aminoquinoline 1-oxide | Reducing Agent | 4-Aminoquinoline | Antimalarial agent |

This strategy has been employed in the synthesis of various ring-substituted 4-aminoquinolines, allowing for the exploration of structure-activity relationships in the development of new antimalarial drugs. ucsf.edu

Ligand Design and Organometallic Catalysis

The quinoline framework is a common feature in ligands used for organometallic catalysis. nih.gov The nitrogen atom of the quinoline ring can coordinate to a metal center, and the substituents on the ring can be modified to fine-tune the steric and electronic properties of the resulting metal complex.

This compound offers a unique platform for the design of novel ligands. The sulfonyl group can be displaced by various nucleophiles bearing additional donor atoms, leading to the formation of multidentate ligands. acs.org For example, reaction with a molecule containing a phosphine (B1218219) or another nitrogen-based donor group could yield a bidentate or tridentate ligand.

The N-oxide functionality can also play a role in catalysis. Quinoline N-oxides themselves can act as catalysts or directing groups in certain transformations. researchgate.net The coordination of the N-oxide to a metal center can influence the reactivity and selectivity of the catalytic process. The ability to introduce functionality at the 4-position via the phenylsulfonyl group provides an additional handle for modulating the ligand's properties and, consequently, the performance of the catalyst.

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves the modification of a complex molecule, such as a drug candidate, in the final steps of its synthesis. acs.orgnih.gov This approach allows for the rapid generation of a library of analogues for structure-activity relationship studies without the need to restart the synthesis from scratch.

This compound can be utilized in LSF strategies to introduce a quinoline moiety into a target molecule. The reactivity of the phenylsulfonyl group allows for its displacement by a nucleophilic group present on a complex substrate. This can be particularly useful for modifying the physicochemical properties of a lead compound, such as its solubility, metabolic stability, or target-binding affinity.

Advanced Spectroscopic and Structural Elucidation in Research of 4 Phenylsulfonyl Quinoline 1 Oxide

Single Crystal X-Ray Diffraction (XRD) for Absolute Configuration and Solid-State Structure

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights and Isomer Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. rsc.orgrsc.orgchemicalbook.com For 4-(Phenylsulfonyl)quinoline 1-oxide, a combination of one-dimensional (¹H and ¹³C) and advanced two-dimensional NMR experiments provides a complete picture of its covalent framework and stereochemistry.

Deuterium (B1214612) Labeling Studies for Reaction Mechanism Elucidation

Deuterium labeling is a powerful technique used in conjunction with NMR and mass spectrometry to trace the pathways of chemical reactions. By strategically replacing specific hydrogen atoms with deuterium, researchers can follow the fate of these atoms throughout a reaction, providing critical insights into the reaction mechanism.

In the context of quinoline (B57606) derivatives, deuterium labeling has been employed to study reaction mechanisms, such as the acid-catalyzed deuteration of related quinolone systems. nih.gov For reactions involving this compound, introducing deuterium at specific positions on the quinoline or phenyl ring could help elucidate the mechanism of its formation or subsequent transformations. For example, it could clarify whether a particular proton is removed or if a specific C-H bond is involved in a rate-determining step.

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their bonding environment. nih.govnih.govscielo.org.mxscielo.org.mx

For this compound, the FT-IR and Raman spectra would exhibit characteristic absorption bands corresponding to the vibrations of its constituent functional groups.

| Functional Group | Expected Vibrational Frequencies (cm⁻¹) |

| N-O stretching (in N-oxide) | ~930 - 970 |

| S=O stretching (sulfonyl) | ~1350-1300 (asymmetric) and ~1160-1120 (symmetric) |

| C=C and C=N stretching (aromatic rings) | ~1600 - 1450 |

| C-H stretching (aromatic) | ~3100 - 3000 |

| C-S stretching | ~800 - 600 |

Data compiled from general spectroscopic data and analysis of related compounds. nih.govscielo.org.mx

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. nih.govnih.govpeerj.com For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of its elemental composition. rsc.orgrsc.org

The fragmentation pattern observed in the mass spectrum provides a "fingerprint" of the molecule. Under electron impact (EI) or other ionization methods, the molecular ion of this compound would be expected to fragment in predictable ways. Potential fragmentation pathways could include:

Loss of the oxygen atom from the N-oxide.

Cleavage of the C-S bond, separating the quinoline 1-oxide and phenylsulfonyl moieties.

Loss of SO₂ from the sulfonyl group.

Fragmentation of the quinoline ring system.

Studying the fragmentation of related quinoline N-oxides and sulfonyl-containing compounds can help in interpreting the mass spectrum of the title compound. For instance, the fragmentation of quinoxaline (B1680401) N-oxides has been shown to release a hydroxyl radical upon one-electron reduction. rsc.org

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. researchgate.netmdpi.comnih.govnih.gov The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from π → π* transitions within the conjugated quinoline and phenyl aromatic systems. The presence of the N-oxide and sulfonyl groups can influence the position and intensity of these absorption maxima (λmax). The spectrum of quinoline itself shows absorption bands in the UV region, and the introduction of substituents can cause shifts in these bands. researchgate.net

The electronic transitions can be further understood through computational calculations, which can predict the energies and characteristics of the molecular orbitals involved. nih.gov

| Compound | Solvent | λmax (nm) |

| Quinoline Derivative 1 | Methanol | 316 |

| Quinoline Derivative 2 | Methanol | 365 |

Data for related quinoline-chalcone derivatives, illustrating typical absorption ranges. nih.gov

Biological Activities and Mechanistic Explorations in Vitro and in Silico

Structure-Activity Relationship Studies (SAR) in Biological Contexts

Currently, there are no specific structure-activity relationship (SAR) studies available in the scientific literature that focus on 4-(Phenylsulfonyl)quinoline 1-oxide. SAR studies on related quinoline (B57606) and quinazoline (B50416) compounds have demonstrated that modifications to the quinoline core, including the nature and position of substituents, can dramatically influence biological effects such as anticancer and antimicrobial activity. nih.govnih.gov For instance, research on other quinoline derivatives highlights the importance of substituents at various positions for activities like viral inhibition and anticancer efficacy. nih.govnih.gov However, without direct experimental data, the specific impact of the 4-phenylsulfonyl and 1-oxide groups on the biological activity profile of the quinoline scaffold remains undetermined.

Molecular Docking and Receptor Binding Studies

No molecular docking or specific receptor binding studies for this compound have been published. Computational docking is a powerful tool used to predict the binding affinity and interaction of a molecule with the active site of a biological target, such as an enzyme or receptor. nih.govnih.gov While docking studies have been performed on a variety of other quinoline and quinazolinone derivatives to explore their potential as inhibitors of targets like DNA gyrase or NF-κB, similar in silico analyses for this compound are not currently available. nih.govnih.gov

Enzyme Inhibition Mechanisms (e.g., Cyclooxygenase-2, Tyrosine Kinase)

There is no available research detailing the inhibitory activity of this compound against specific enzymes like Cyclooxygenase-2 (COX-2) or various tyrosine kinases. The quinoline and quinazoline frameworks are present in many known enzyme inhibitors. nih.govnih.govnih.gov For example, certain 4-phenylamino-3-quinolinecarbonitriles have been optimized as potent inhibitors of Src tyrosine kinase, and various quinazolinones have been investigated for their COX-2 inhibitory effects. nih.govnih.gov However, the potential for this compound to act as an inhibitor of these or other enzymes has not been experimentally investigated or reported.

Antimicrobial Activity Investigations (In Vitro)

Specific in vitro investigations into the antimicrobial (antibacterial or antifungal) activity of this compound have not been documented in the reviewed scientific literature. The quinoline core is famous for its role in antimicrobial agents, with many derivatives exhibiting potent activity against a range of pathogens. nih.govnih.goveco-vector.com Studies on other functionalized quinolines, including quinolinequinones and iodo-quinoline derivatives, have shown significant effects against bacteria like Staphylococcus aureus and various fungal species. nih.govmdpi.com Nevertheless, the antimicrobial profile of this compound remains to be determined.

Antioxidant Activity Assessment (In Vitro)

Direct in vitro assessment of the antioxidant activity of this compound is not found in current scientific publications. Numerous studies have established the antioxidant potential of various quinoline derivatives, often evaluated using assays such as the DPPH (1,1-Diphenyl-2-Picrylhydrazyl) radical scavenging method. researchgate.netresearchgate.netjapsonline.com The antioxidant capacity is typically linked to the substitution pattern on the quinoline ring. For instance, research on 4-Nitroquinoline (B1605747) 1-oxide, a structurally related compound, indicates it can induce lipid peroxidation, suggesting it partakes in oxidative processes. nih.gov However, the phenylsulfonyl group in the target compound is distinct from the nitro group, and thus its effect on antioxidant potential cannot be extrapolated without direct experimental evidence.

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of quinoline (B57606) derivatives has evolved significantly, moving towards more efficient and environmentally friendly methods. mdpi.comnih.gov Future research on 4-(Phenylsulfonyl)quinoline 1-oxide will likely focus on developing sustainable synthetic routes that offer high atom economy, reduce waste, and utilize greener reaction conditions.

Key areas of development include:

Domino Reactions: Also known as cascade reactions, these processes allow for the formation of multiple chemical bonds in a single operation without isolating intermediates, contributing to synthetic efficiency and green chemistry. mdpi.com Future syntheses could employ domino strategies to construct the functionalized quinoline core of the target molecule from simple starting materials. mdpi.com

Catalytic C-H Functionalization: Direct functionalization of C-H bonds is a powerful tool for modifying the quinoline core. The N-oxide group in the target compound can act as a directing group, facilitating regioselective functionalization at the C-2 and C-8 positions under mild conditions. researchgate.netresearchgate.net Recent advances in transition-metal-free C2-H sulfonylation of quinoline N-oxides provide a direct precedent for exploring more efficient syntheses. nih.govresearchgate.net

Green Catalysis and Solvents: The use of sustainable catalysts, such as chitosan-decorated copper nanoparticles, and green solvents like water or ethanol (B145695), is becoming more prevalent. nih.gov For instance, ultrasound-assisted synthesis has been shown to dramatically reduce reaction times and increase yields for related quinolinone structures. nih.gov Applying these techniques to the synthesis of this compound could offer significant environmental and efficiency benefits over classical methods that often require harsh conditions. mdpi.comnih.gov

Photocatalysis: Visible light-induced reactions represent a growing field in organic synthesis. Photocatalytic methods have been successfully used for the aerobic oxidative dehydrogenation and coupling to produce various quinoline derivatives, offering a metal-free and sustainable approach. mdpi.com

Exploration of New Chemical Transformations and Applications

The unique structural motifs of this compound—the quinoline N-oxide and the phenylsulfonyl group—provide a rich platform for exploring novel chemical transformations.

Deoxygenative Functionalization: The N-oxide group is not just a synthetic handle but also a key site for reactivity. Research has shown that quinoline N-oxides can undergo deoxygenative sulfonylation, where the oxygen atom is removed and a sulfonyl group is introduced at the C2-position. nih.gov This reactivity could be further explored to generate a diverse library of C2-functionalized derivatives from the parent this compound.

Reactions at the Sulfonyl Group: The phenylsulfonyl moiety can participate in various chemical reactions, potentially serving as a leaving group in nucleophilic aromatic substitution reactions or undergoing modifications on the phenyl ring to modulate the compound's electronic and steric properties.

Potential Applications in Medicinal Chemistry: Derivatives of the quinoline scaffold have shown significant promise in various therapeutic areas. The sulfone group is a key pharmacophore in several drugs, including anti-inflammatory agents. A related compound, 7-chloro-4-phenylsulfonyl quinoline, has demonstrated antinociceptive and anti-inflammatory effects in preclinical models. nih.gov Furthermore, quinoxaline (B1680401) 1,4-di-N-oxides, which share the N-oxide feature, exhibit a broad spectrum of biological activities, including antimicrobial, antitumoral, and anti-inflammatory actions. nih.gov This suggests that this compound and its future derivatives could be valuable candidates for development as anti-inflammatory or anticancer agents.

Advanced Mechanistic Investigations Through Computational and Experimental Synergies

A deeper understanding of the reaction mechanisms and structure-activity relationships of this compound is crucial for its rational design and application. The integration of computational modeling with experimental studies provides a powerful approach to achieve this.

Computational Modeling: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be employed to investigate the electronic structure, reactivity, and photophysical properties of the molecule. nih.gov For instance, computational studies on a related styrylquinoline-1-oxide revealed how interactions with the environment could alter its excited-state dynamics, which is critical for understanding its potential as a fluorescent probe or photosensitizer. nih.gov Similar studies could elucidate the role of the sulfonyl and N-oxide groups in the reactivity and biological interactions of the target compound.

Experimental Mechanistic Studies: Techniques like in-situ reaction monitoring using spectroscopy can provide real-time data on reaction intermediates and kinetics. Studies on related quinoline derivatives have used mechanistic experiments to validate proposed reaction pathways, such as the trapping of Topoisomerase 1-DNA cleavage complexes to understand anticancer activity. nih.gov A recent study on the electrochemical reaction of quinoline N-oxide with morpholine (B109124) successfully detected the morpholine radical using Electron Paramagnetic Resonance (EPR) spectroscopy, confirming the reaction mechanism. mdpi.com Such synergistic approaches would be invaluable in mapping the chemical behavior of this compound.

Design and Synthesis of Derivatives for Targeted Biological Pathways (In Vitro Focus)

The true potential of this compound lies in its utility as a scaffold for designing novel derivatives with specific biological activities. By systematically modifying its structure, researchers can target various biological pathways implicated in diseases like cancer.

Targeting Enzyme Activity: The phenylsulfonyl group is a known pharmacophore for inhibiting cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer. nih.gov By synthesizing derivatives of this compound with varied substituents on the quinoline and phenyl rings, new selective COX-2 inhibitors could be developed. The in vitro inhibitory activity of these new compounds could be assessed against COX-1 and COX-2 isozymes to determine their potency and selectivity.

Anticancer Drug Design: Quinolone derivatives have been designed as potent anticancer agents. For example, a series of 4-phenyl-2-quinolone derivatives were synthesized and showed excellent antiproliferative activities against colon and lung cancer cell lines, with evidence suggesting they target tubulin polymerization. mdpi.com Similarly, derivatives of this compound could be designed and evaluated for their cytotoxic effects on various cancer cell lines.

Below are examples of in vitro biological data for related quinoline derivatives, illustrating the potential for developing targeted agents from the this compound scaffold.

| Compound | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index |

|---|---|---|

| 9a | 0.090 | 179.9 |

| 9b | 0.081 | 231.4 |

| 9c | 0.072 | 315.2 |

| 9d | 0.063 | 547.6 |

| 9e | 0.068 | 410.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.